2-[(3-Chlorophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone
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Overview
Description
“2-[(3-Chlorophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone” is a chemical compound with the molecular formula C16H13ClN2OS . It has a molecular weight of 316.81 .
Physical and Chemical Properties
This compound is a solid . Unfortunately, detailed physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Imidazo[1,2-a]pyridine derivatives, including our compound of interest, exhibit a broad spectrum of biological activity. Researchers have explored their potential as:
Notably, imidazo[1,2-a]pyridine derivatives have been proposed for treating cancer , cardiovascular diseases , and even Alzheimer’s disease . Among the clinically relevant derivatives are zolpidem (used for short-term insomnia) and alpidem (Fig. 1). Unlike traditional benzodiazepine tranquilizers, these compounds offer fewer side effects while acting on γ-aminobutyric acid receptors .
!Medicines zolpidem 1 and alpidem 2
Material Science
Beyond medicine, imidazo[1,2-a]pyridines find applications in material science due to their unique structural features. Researchers explore their use in designing novel materials with specific properties.
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more . In case of accidental ingestion or contact, specific measures such as rinsing mouth, removing/taking off immediately all contaminated clothing, and calling a poison center or doctor should be taken .
properties
IUPAC Name |
2-(3-chlorophenyl)sulfanyl-1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-11-16(19-8-3-2-7-15(19)18-11)14(20)10-21-13-6-4-5-12(17)9-13/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFFQPYJONOLBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)CSC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301324440 |
Source
|
Record name | 2-(3-chlorophenyl)sulfanyl-1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301324440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24822307 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(3-Chlorophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone | |
CAS RN |
478029-70-8 |
Source
|
Record name | 2-(3-chlorophenyl)sulfanyl-1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301324440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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